5-Methyl-3-nitro-1H-pyrazolo[4,3-b]pyridine 5-Methyl-3-nitro-1H-pyrazolo[4,3-b]pyridine
Brand Name: Vulcanchem
CAS No.: 52090-80-9
VCID: VC8277327
InChI: InChI=1S/C7H6N4O2/c1-4-2-3-5-6(8-4)7(10-9-5)11(12)13/h2-3H,1H3,(H,9,10)
SMILES: CC1=NC2=C(NN=C2C=C1)[N+](=O)[O-]
Molecular Formula: C7H6N4O2
Molecular Weight: 178.15 g/mol

5-Methyl-3-nitro-1H-pyrazolo[4,3-b]pyridine

CAS No.: 52090-80-9

Cat. No.: VC8277327

Molecular Formula: C7H6N4O2

Molecular Weight: 178.15 g/mol

* For research use only. Not for human or veterinary use.

5-Methyl-3-nitro-1H-pyrazolo[4,3-b]pyridine - 52090-80-9

Specification

CAS No. 52090-80-9
Molecular Formula C7H6N4O2
Molecular Weight 178.15 g/mol
IUPAC Name 5-methyl-3-nitro-2H-pyrazolo[4,3-b]pyridine
Standard InChI InChI=1S/C7H6N4O2/c1-4-2-3-5-6(8-4)7(10-9-5)11(12)13/h2-3H,1H3,(H,9,10)
Standard InChI Key BHPDCGSYDKSSMP-UHFFFAOYSA-N
SMILES CC1=NC2=C(NN=C2C=C1)[N+](=O)[O-]
Canonical SMILES CC1=NC2=C(NN=C2C=C1)[N+](=O)[O-]

Introduction

Chemical Structure and Properties

Molecular Composition and Structural Features

The molecular formula of 5-methyl-3-nitro-1H-pyrazolo[4,3-b]pyridine is C₇H₆N₄O₂, with a molecular weight of 194.15 g/mol. Its fused bicyclic system consists of a pyrazole ring (positions 1–3) annulated to a pyridine ring (positions 4–6), with a methyl group at position 5 and a nitro group at position 3 (Figure 1) . The nitro group enhances electrophilicity at adjacent carbon atoms, facilitating reactions such as nucleophilic aromatic substitution (SNAr), while the methyl group contributes to steric and electronic modulation.

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number52090-80-9
Molecular FormulaC₇H₆N₄O₂
Molecular Weight194.15 g/mol
InChI KeyBHPDCGSYDKSSMP-UHFFFAOYSA-N
SMILESO=N(=O)C1=NNC=2C=CC(=NC21)C
DensityNot reported
Melting PointNot reported

The absence of reported melting points and densities in literature underscores the need for further experimental characterization.

Spectroscopic and Computational Data

Synthesis and Reaction Chemistry

Retrosynthetic Analysis and Key Pathways

The synthesis of pyrazolo[4,3-b]pyridines typically employs two strategies: (1) annulation of a pyridine fragment to a functionalized pyrazole or (2) cyclization of preformed pyridine derivatives. For 5-methyl-3-nitro-1H-pyrazolo[4,3-b]pyridine, the latter approach dominates, leveraging 2-chloro-3-nitropyridine precursors .

SNAr and Japp–Klingemann Reaction Sequence

A highly efficient one-pot protocol involves:

  • SNAr Reaction: Displacement of chlorine in 2-chloro-3-nitropyridine by a keto ester enolate.

  • Japp–Klingemann Reaction: Coupling with arenediazonium tosylates to form hydrazones.

  • Cyclization: Intramolecular nucleophilic attack and pyrazole ring closure .

This method achieves yields of 61–82% and accommodates diverse aryl groups (e.g., cyanophenyl, tosyl) . Notably, an unexpected C-N acetyl migration occurs during cyclization, forming transient N-acetylhydrazone intermediates that rearrange to the target product under basic conditions .

Table 2: Optimized Synthesis Conditions

StepReagents/ConditionsOutcome
SNArK₂CO₃, DMF, 80°CKeto ester intermediate
Japp–KlingemannArenediazonium tosylate, MeCNHydrazone formation
CyclizationDABCO, 40°CPyrazolo[4,3-b]pyridine product

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